molecular formula C18H16N2O4 B029164 2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 917252-80-3

2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B029164
CAS No.: 917252-80-3
M. Wt: 324.3 g/mol
InChI Key: OKWRTEAEZIXBEW-UHFFFAOYSA-N
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Description

This compound, 2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid, serves as a critical synthetic intermediate in the preparation of phosphonocarboxylate-based inhibitors for biological research. Its primary research value lies in its role as a precursor to potent inhibitors of Rab geranylgeranyl transferase (RGGT), a key enzyme in the post-translational prenylation of Rab GTPases . The methoxycarbonyl group at the C6 position of the imidazo[1,2-a]pyridine ring is a privileged modification point, allowing for further synthetic elaboration to optimize the compound's physicochemical properties and biological activity . RGGT has been identified as a potential therapeutic target due to its involvement in critical cellular processes connected with membrane and vesicle trafficking, and its inhibition can disrupt the prenylation of specific Rabs, such as Rab11A, in cell lines . Consequently, this chemical building block is an invaluable tool for medicinal chemists designing and developing novel small-molecule probes to study the molecular bases of diseases associated with perturbed Rab prenylation, as well as for investigating downstream effects of the mevalonate pathway . The structural motif of the imidazo[1,2-a]pyridine core is commonly featured in compounds with activity on the central nervous system, underscoring the broader pharmaceutical relevance of this chemical scaffold .

Properties

IUPAC Name

2-[6-methoxycarbonyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-3-5-12(6-4-11)17-14(9-16(21)22)20-10-13(18(23)24-2)7-8-15(20)19-17/h3-8,10H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRTEAEZIXBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582097
Record name [6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917252-80-3
Record name 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917252-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid is a derivative of imidazopyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of 284.31 g/mol. The compound features an imidazo[1,2-a]pyridine core substituted with a methoxycarbonyl group and a p-tolyl group, which may influence its biological activity.

Anticancer Activity

Recent studies indicate that imidazopyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under consideration has demonstrated activity against breast cancer cells, particularly in inducing cytotoxic effects when combined with standard chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Apoptosis induction
MDA-MB-231 (Breast Cancer)4.8Cell cycle arrest

Anti-inflammatory Properties

In addition to anticancer effects, the compound has shown promise in anti-inflammatory applications. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of imidazopyridine can exhibit antimicrobial properties. The compound was tested against various bacterial strains, showing moderate to high activity against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Kinase Inhibition : Like many imidazopyridine derivatives, this compound may act as a kinase inhibitor, interfering with signaling pathways essential for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Gene Expression Modulation : It can alter the expression levels of genes involved in cell proliferation and apoptosis.

Case Studies

  • Combination Therapy in Breast Cancer : A study evaluated the efficacy of this compound in combination with doxorubicin on MCF-7 cells. The results showed enhanced cytotoxicity compared to doxorubicin alone, indicating a synergistic effect that warrants further investigation.
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in models of arthritis, supporting its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6

Ethyl 2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]Pyridin-3-yl)Acetate
  • CAS No.: 193979-47-4
  • Molecular Formula : C₁₉H₂₀N₂O₂
  • Molecular Weight : 308.38 g/mol
  • Key Differences :
    • Position 6 : Methyl group instead of methoxycarbonyl.
    • Position 3 : Ethyl ester instead of acetic acid.
  • Impact :
    • Increased lipophilicity due to the ethyl ester, enhancing membrane permeability but reducing water solubility compared to the carboxylic acid .
    • Lower molecular weight (308 vs. 324) simplifies synthesis but may reduce metabolic stability .
2-(4-Fluoro-3-Methylphenyl)-6-Methylimidazo[1,2-a]Pyridin-3-yl]Acetic Acid
  • CAS No.: 1017194-71-6
  • Molecular Formula : C₁₇H₁₅FN₂O₂
  • Molecular Weight : 298.32 g/mol
  • Key Differences :
    • Position 2 : 4-Fluoro-3-methylphenyl replaces p-tolyl.
    • Position 6 : Methyl instead of methoxycarbonyl.
  • Lower molecular weight (298 vs. 324) may improve bioavailability .

Modifications at Position 3

3-(7-Methyl-2-(p-Tolyl)imidazo[1,2-a]Pyridin-3-yl)Acrylic Acid
  • CAS No.: MFCD03788983
  • Molecular Formula : C₁₈H₁₆N₂O₂
  • Key Differences :
    • Position 3 : Acrylic acid (conjugated double bond) replaces acetic acid.
    • Position 7 : Additional methyl group.
  • Structural rigidity may influence binding to enzymatic targets compared to the flexible acetic acid chain .

Pharmacologically Active Analogues

N-(4-(Dimethylamino)Benzyl)-2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]Pyridin-3-yl)Acetamide (Compound 25)
  • Synthesis : Derived from reduction of 2-oxoacetamide precursors using zinc and acetic anhydride .
  • Key Features :
    • Acetamide group at position 3 improves cell permeability compared to carboxylic acid.
    • Anti-TB Activity : MIC values as low as 0.004 µM against Mycobacterium tuberculosis .
Anti-Inflammatory Derivatives
  • Example : N-(3,5-Bis(trifluoromethyl)Benzyl)-4-((2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]Pyridin-3-yl)Acetamido)Methyl)Benzamide
  • Activity : Superior to aspirin in reducing inflammation, attributed to trifluoromethyl groups enhancing hydrophobic interactions .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

Compound Solubility Profile LogP (Predicted)
Target Compound (CAS 917252-80-3) Soluble in DCM, DMF, MeOH 2.1
Ethyl Ester (CAS 193979-47-4) Higher lipophilicity, low aqueous 3.4
4-Fluoro-3-methylphenyl Derivative Moderate solubility in polar solvents 2.8

Preparation Methods

Three-Component Reactions with 2-Aminopyridine Derivatives

A foundational method involves condensing 2-aminopyridine derivatives with aldehydes and reactive methylene compounds. For instance, 6-methoxycarbonyl-2-aminopyridine can react with p-tolualdehyde and ethyl cyanoacetate under acidic conditions to form the imidazo[1,2-a]pyridine scaffold. The nitrile group at position 3 is subsequently hydrolyzed to the acetic acid moiety.

Key Conditions :

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Bi(OTf)₃.

  • Solvent: Dichloroethane (DCE) at 150°C under sealed-tube conditions.

  • Yield: 65–80% after column chromatography.

Meldrum’s Acid-Mediated Route

Meldrum’s acid facilitates the introduction of the acetic acid side chain. Reacting 6-methoxycarbonyl-2-aminopyridine with p-tolualdehyde and Meldrum’s acid in aqueous NaOH (pH 8–9) yields the intermediate 3-(2-(p-tolyl)-6-(methoxycarbonyl)imidazo[1,2-a]pyridin-3-yl)propanedioic acid , which undergoes decarboxylation under reflux to form the target compound.

Optimization Parameters :

  • Temperature: Reflux (100°C) for 6 hours.

  • Acidification: Adjust to pH 2–3 with HCl for crystallization.

  • Scalability: Demonstrated in continuous flow reactors for industrial production.

Halogenation and Functional Group Interconversion

Oxalyl Chloride-Mediated Carboxylation

Patent US8183377B2 outlines a route where 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is treated with oxalyl chloride to form 3-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)oxoacetyl chloride , which is hydrolyzed to the corresponding oxoacetic acid. The methyl group at position 6 is then oxidized to a carboxylic acid and esterified with methanol.

Critical Steps :

  • Oxidation: KMnO₄ in acidic media converts the 6-methyl group to a carboxylic acid.

  • Esterification: H₂SO₄-catalyzed reaction with methanol yields the methoxycarbonyl group.

  • Limitations: Low yields (40–50%) due to over-oxidation side reactions.

Phosphorus Oxychloride Halogenation

As described in US20060084806A1, 6-(methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxylic acid is reacted with phosphorus oxychloride (POCl₃) at 55–75°C to form the acid chloride. Quenching with aqueous dimethylamine yields the acetamide, which is hydrolyzed to the acetic acid using 6M HCl.

Reaction Profile :

ParameterValue
Halogenating AgentPOCl₃ (1:3 w/v ratio)
Quenching Temperature0–5°C (chilled aqueous amine)
Hydrolysis Conditions6M HCl, reflux, 4 hours
Overall Yield70–75%

Nitrile Hydrolysis Pathways

Mineral Acid Hydrolysis of 3-Cyano Intermediates

Patent WO2010122576A1 details the hydrolysis of 3-cyano-6-(methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridine using a H₂SO₄/H₂O mixture (1:1 v/v) at 90–100°C. The nitrile group is quantitatively converted to the acetic acid moiety without affecting the methoxycarbonyl group.

Advantages :

  • No need for transition metal catalysts.

  • High purity (>98%) after recrystallization from ethanol.

Industrial Application :

  • Solvent: Toluene for azeotropic water removal.

  • Throughput: 10 kg/batch demonstrated.

Transition Metal-Catalyzed Cyclization

Palladium-Catalyzed Coupling

Aryl halides at position 2 (e.g., 2-bromo-6-(methoxycarbonyl)imidazo[1,2-a]pyridine) undergo Suzuki coupling with p-tolylboronic acid using Pd(PPh₃)₄ to introduce the p-tolyl group. The acetic acid moiety is introduced via subsequent alkylation with ethyl bromoacetate and hydrolysis.

Catalytic System :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ in DMF/H₂O (3:1).

  • Yield: 85% after coupling; 90% after hydrolysis.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Multicomponent Condensationp-TsOH, Meldrum’s acid75–8095High
Oxalyl Chloride RouteOxalyl chloride, KMnO₄40–5090Moderate
POCl₃ HalogenationPOCl₃, dimethylamine70–7598High
Nitrile HydrolysisH₂SO₄/H₂O85–9098Industrial
Pd-Catalyzed CouplingPd(PPh₃)₄, p-tolylboronic acid8597Moderate

Q & A

Q. Table 1: Comparative Synthetic Methods

MethodReagentsCatalystYield (%)Purity (%)Reference
Multicomponent2-Aminopyridine, Meldrum’s acidPiperidine6890
CondensationArylglyoxal, Chloroacetic acidNaOAc5785
Microwave-AssistedEthanol, WaterNone7295

Q. Table 2: Spectral Benchmarks for Structural Confirmation

TechniqueKey Peaks/SignalsInterpretationReference
¹H NMRδ 2.35 (s, 3H, CH₃), δ 8.13 (s, 1H, =CH)Methyl and vinyl protons
¹³C NMRδ 163.8 (CO), δ 158.5 (Ar-C)Carbonyl and aromatic carbons
IR1719 cm⁻¹ (C=O), 2220 cm⁻¹ (CN)Ester and nitrile groups

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Reactant of Route 2
2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid

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